1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a naphthalene ring, a butyl chain, and a dimethoxyphosphoryl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate typically involves the reaction of naphthalen-1-ol with a suitable phosphorylating agent, followed by esterification with butyl acetate. The reaction conditions often require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The process may also involve purification steps, such as recrystallization or chromatography, to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize waste, making the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphonates or other reduced forms of the compound.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted naphthalene derivatives. These products can be further utilized in different applications, ranging from pharmaceuticals to materials science .
Aplicaciones Científicas De Investigación
1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-(dimethoxyphosphoryl)acetate: Similar in structure but with a tert-butyl group instead of a butyl chain.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and a phosphonate group but differs in the overall structure and functional groups
Uniqueness
1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate is unique due to its combination of a naphthalene ring, a butyl chain, and a dimethoxyphosphoryl group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
646041-34-1 |
---|---|
Fórmula molecular |
C18H23O6P |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
1-dimethoxyphosphorylbutyl 2-naphthalen-1-yloxyacetate |
InChI |
InChI=1S/C18H23O6P/c1-4-8-18(25(20,21-2)22-3)24-17(19)13-23-16-12-7-10-14-9-5-6-11-15(14)16/h5-7,9-12,18H,4,8,13H2,1-3H3 |
Clave InChI |
NJNJLLDBVBSFIC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(OC(=O)COC1=CC=CC2=CC=CC=C21)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.